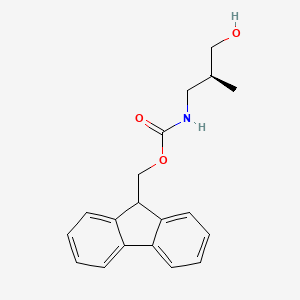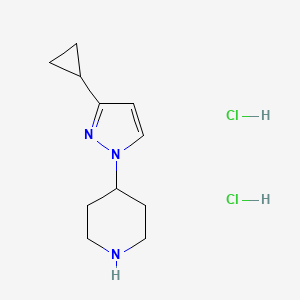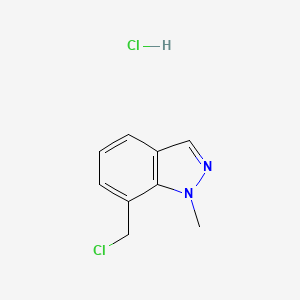![molecular formula C11H11ClN2OS B13460197 N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
The synthesis of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by cyclization to form the benzothiazole ring . The specific synthetic route for this compound typically involves the following steps:
Synthesis of 1,3-benzothiazole: This can be achieved by treating 2-mercaptoaniline with an acid chloride, such as acetyl chloride, under acidic conditions.
Alkylation: The benzothiazole derivative is then alkylated with an appropriate alkyl halide, such as 2-chloroacetyl chloride, to introduce the chloroacetamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, such as DNA gyrase, dihydrofolate reductase, and tyrosine kinase . These interactions can lead to the disruption of essential cellular processes, resulting in antimicrobial, anticancer, and other biological effects.
Comparación Con Compuestos Similares
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with an additional chlorine atom on the benzothiazole ring.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a methoxy group instead of a chloro group.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown promising antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetamide group, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C11H11ClN2OS |
|---|---|
Peso molecular |
254.74 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(14-11(15)5-12)8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7H,5H2,1H3,(H,14,15) |
Clave InChI |
QIFUMZNZFFDFEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)N=CS2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)

![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)

![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)



![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
